Triacetylresveratrol
Overview
Description
Triacetylresveratrol (TRES) is an acetylated analog of resveratrol, a naturally occurring polyphenol with various bioactivities, including potential anticancer properties. TRES is synthesized by acetylating the hydroxyl groups of resveratrol, which enhances its bioavailability compared to its parent compound . This modification has been shown to improve pharmacokinetic properties, such as prolonged half-life and enhanced area under the curve (AUC) in plasma pharmacokinetics . TRES has been investigated for its effects on cell proliferation, apoptosis, and signaling pathways in cancer cells, as well as its potential as an immunomodulator in cancer immunotherapy .
Synthesis Analysis
The synthesis of TRES involves the acetylation of resveratrol's hydroxyl groups. This process has been shown to improve the compound's pharmacokinetic properties, such as increasing its half-life and AUC, which are important factors for its effectiveness as a drug . Additionally, a practical synthesis method for large quantities of resveratrol 3-O-β-D-glucuronide has been developed using selective deacetylation of resveratrol triacetate, indicating the versatility of acetylated resveratrol derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of TRES is characterized by the addition of acetyl groups to the hydroxyl groups of resveratrol. This structural modification is significant as it affects the compound's bioavailability and biological activity. For instance, TRES has been found to inhibit the phosphorylation of STAT3 and NFκB, down-regulate Mcl-1, and up-regulate Bim and Puma in pancreatic cancer cells, similar to resveratrol . Moreover, the acetylated derivatives of resveratrol have been shown to be less susceptible to oxidative discoloration, which is beneficial for their stability and use in various applications .
Chemical Reactions Analysis
TRES, as an acetylated derivative of resveratrol, undergoes specific chemical reactions that influence its biological activity. For example, it has been observed that TRES can be converted back to resveratrol within cells, which suggests that its antiproliferative effects may be due to this bioconversion . Additionally, the acetylation of resveratrol has been associated with the inhibition of melanogenesis, indicating that TRES and similar compounds can affect cellular processes through their chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of TRES contribute to its biological effects. Its increased bioavailability compared to resveratrol suggests that the acetylation of hydroxyl groups significantly alters its solubility and absorption . TRES's ability to increase the content of resveratrol in the lung significantly, as well as its distribution in major tissues such as the liver, spleen, heart, and lung, demonstrates its potential for targeted therapeutic applications . Furthermore, the acetylated derivatives of resveratrol and oxyresveratrol have been found to be less susceptible to oxidative discoloration, which is an important consideration for their stability and use in cosmetic and therapeutic products .
Scientific Research Applications
Anticancer Properties
Triacetylresveratrol (TRES) exhibits potential anticancer effects. Studies have shown that TRES inhibits cell viability and induces apoptosis in pancreatic cancer cells, affecting molecular changes in STAT3, NFκB, and apoptotic signaling pathways (Duan et al., 2016). Similar effects are observed in non-small cell lung cancer A549 cells, where TRES inhibits cell proliferation and induces apoptosis via the STAT3 signaling pathway (Ji et al., 2017).
Skin Health and Aging
TRES combined with cannabidiol enhances the viability of skin fibroblasts and restores wound-healing functional activity, suggesting potential applications in skin rejuvenation and anti-aging (Gerasymchuk et al., 2022).
Immunomodulation in Cancer Therapy
TRES might be a potential immunomodulator in lung adenocarcinoma immunotherapy. It demonstrates potent agonist efficiency to SIRT2, which is linked with better overall survival in lung adenocarcinoma patients (He et al., 2023).
Anti-Melanogenic Effects
The acetylated derivatives of resveratrol, including TRES, exhibit anti-melanogenic effects, indicating their potential as agents for cosmetic use (Park et al., 2014).
Metabolic Effects
TRES influences metabolic pathways, as seen in a study where resveratrol affected hepatic triacylglycerol metabolism in rats fed an obesogenic diet (Alberdi et al., 2013).
Antiviral Properties
TRES shows promise in antiviral research, as it can induce early apoptosis in cells infected with Porcine Epidemic Diarrhea Virus (PEDV), suggesting a novel strategy for researching antivirals (Wang et al., 2022).
Potential in Parasite Control
TRES, along with other histone deacetylases inhibitors, affects Trypanosoma cruzi replication, differentiation, and gene expression, indicating its potential in controlling parasitic infections (Campo, 2016).
Anti-inflammatory Effects
TRES, along with resveratrol, demonstrates anti-inflammatory effects in human airway epithelial cells, offering potential therapeutic applications for inflammatory diseases (Donnelly et al., 2004).
Lung Injury Treatment
TRES ameliorates acute lung injury by upregulating Connexin 43 expression in rat lungs, providing insights into treatments for lung injuries (Ma et al., 2013).
Antioxidant Effects
TRES, as an acetylated phenolic compound, exhibits antioxidant properties, which could be beneficial for cardiovascular health (Fragopoulou et al., 2007).
Membrane Interaction
The interaction of TRES with biomembrane models suggests potential biological mechanisms of action at the cellular level (Sarpietro et al., 2007).
Effect on Sperm Quality
TRES, as an antioxidant, affects frozen-thawed ram sperm, indicating its role in reproductive health and biotechnology (Silva et al., 2012).
Role in Cancer Therapy
TRES, along with resveratrol, has been studied for its role in cancer therapy due to its anti-oxidant, anti-inflammatory, and anti-cancer properties (Ko et al., 2017).
Future Directions
Triacetylresveratrol has shown promise in cancer treatment, particularly in lung adenocarcinoma. It has been suggested that SIRT2, to which Triacetylresveratrol shows potent agonist efficiency, could be a promising novel biomarker for prognosis prediction in patients with LUAD . Furthermore, Triacetylresveratrol might be a potential immunomodulator of LUAD to anti-PD-1 based immunotherapy combination therapies . These findings suggest new directions for the use of sirtuin activators, especially in cancer therapeutics .
properties
IUPAC Name |
[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYUJSOJIMKIS-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873903 | |
Record name | 3,5,4'-Tri-O-acetylresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triacetylresveratrol | |
CAS RN |
42206-94-0 | |
Record name | 3,5,4'-Tri-O-acetylresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triacetylresveratrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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